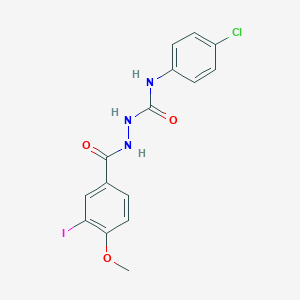![molecular formula C20H21N3O2 B323436 N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323436.png)
N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring system and a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage in the compound can interact with biological macromolecules, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
N-(4-{[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]carbonyl}phenyl)propanamide can be compared with other similar compounds, such as:
N-(4-{[(2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]carbonyl}phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, which may result in different chemical and biological properties.
N-(4-{[(2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]carbonyl}phenyl)butanamide: This compound has a butanamide group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-19(24)21-16-12-10-15(11-13-16)20(25)23-22-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,21,24)(H,23,25)/b22-18+ |
InChI Key |
SWWDJBUVPVHNSG-RELWKKBWSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C2CCCC3=CC=CC=C32 |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/2\CCCC3=CC=CC=C32 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(methylsulfanyl)benzylidene]-3,5-diphenyl-1H-pyrrole-2-carbohydrazide](/img/structure/B323357.png)
![N'-[(5-methyl-2-thienyl)methylene]-3,5-diphenyl-1H-pyrrole-2-carbohydrazide](/img/structure/B323358.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B323361.png)
![(4Z)-4-[(2,5-dimethylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323362.png)
![(4Z)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B323363.png)
![(4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2-methyl-6-nitrophenyl)hydrazinylidene]-5-phenylpyrazol-3-one](/img/structure/B323364.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[[3-(hydroxymethyl)phenyl]hydrazinylidene]-5-(4-nitrophenyl)pyrazol-3-one](/img/structure/B323365.png)
![(4Z)-4-[(2,3-dimethylphenyl)hydrazinylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B323366.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)pyrazol-3-one](/img/structure/B323367.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B323371.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B323373.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazol-3-one](/img/structure/B323374.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2-nitrophenyl)hydrazinylidene]-5-phenylpyrazol-3-one](/img/structure/B323375.png)
